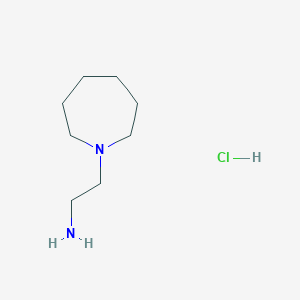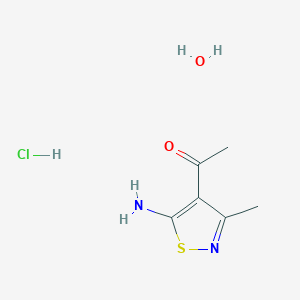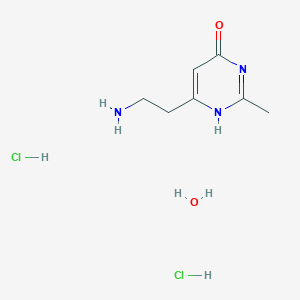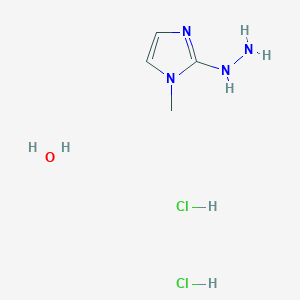
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate is a chemical compound with the molecular formula C3H7N5·HCl·H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3,5-diamine with hydrochloric acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrate form. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Análisis De Reacciones Químicas
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole oxides.
Reduction: It can be reduced under specific conditions to yield different triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an antitumor agent in the treatment of epigenetically-based diseases.
Industry: The compound is used as a corrosion inhibitor for metals like copper.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate involves its interaction with specific molecular targets. As a DNA synthesis inhibitor, it binds to and inhibits the activity of enzymes involved in DNA replication. This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate can be compared with other triazole derivatives, such as:
3,5-Diamino-1,2,4-triazole: Similar in structure but lacks the methyl group and hydrochloride hydrate, making it less soluble in water.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group instead of amino groups, leading to different chemical reactivity and applications. The uniqueness of this compound lies in its specific functional groups and hydrate form, which confer distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
1-methyl-1,2,4-triazole-3,5-diamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH.H2O/c1-8-3(5)6-2(4)7-8;;/h1H3,(H4,4,5,6,7);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOSPHVPGQNYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate](/img/structure/B7971243.png)
![[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971253.png)

![1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate](/img/structure/B7971268.png)





![1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B7971307.png)

![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)
![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)

